2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate
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Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate is a complex organic compound that features a quinazoline ring system, a sulfanyl linkage, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a thiol compound, often under mild conditions to prevent decomposition.
Carbamate Formation: The final step involves the reaction of the sulfanyl-quinazoline intermediate with an isocyanate or chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: The carbamate group can be reduced to the corresponding amine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate is unique due to the presence of the carbamate group, which can impart different chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C20H20ClN3O2S/c1-12-9-17-14(3)22-19(24-18(17)10-13(12)2)27-8-7-26-20(25)23-16-6-4-5-15(21)11-16/h4-6,9-11H,7-8H2,1-3H3,(H,23,25) |
InChI Key |
XLRDQGIAJMQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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